1-Chloroethyl methyl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

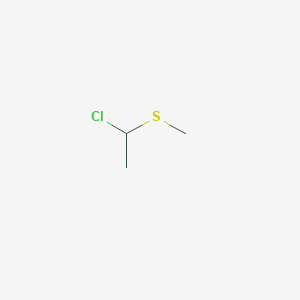

1-Chloroethyl methyl sulfide is an organosulfur compound with the molecular formula C3H7ClS It is structurally characterized by a chloroethyl group attached to a methyl sulfide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chloroethyl methyl sulfide can be synthesized through the reaction of dimethyl sulfide with sulfuryl chloride. The reaction typically proceeds under controlled conditions to ensure the selective formation of the desired product: [ \text{CH}_3\text{SCH}_3 + \text{SO}_2\text{Cl}_2 \rightarrow \text{CH}_3\text{SCH}_2\text{CH}_2\text{Cl} + \text{SO}_2 ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloroethyl methyl sulfide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

Oxidation: The sulfide moiety can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

Reduction: The compound can be reduced to simpler sulfides using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Nucleophilic Substitution: 1-Hydroxyethyl methyl sulfide.

Oxidation: 1-Chloroethyl methyl sulfoxide or 1-chloroethyl methyl sulfone.

Reduction: Methyl sulfide.

Applications De Recherche Scientifique

Organic Chemistry

In organic chemistry, 1-chloroethyl methyl sulfide serves as a protecting group for carboxylic acids. When treated with a base, it converts carboxylic acids into esters, facilitating further chemical transformations without interfering with other functional groups .

Toxicology Studies

CEMS is utilized in toxicological research to study the effects of sulfur mustard analogs. It has been employed to assess cytotoxicity in human skin cells and to investigate protective agents against chemical warfare agents . For instance, studies have shown that compounds like 2,6-dithiopurine can mitigate the cytotoxic effects of CEMS on cell cultures, indicating its relevance in developing antidotes for chemical exposure .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of CEMS on human skin cells. The results indicated that exposure to varying concentrations of CEMS resulted in significant cell death, with protective agents enhancing cell survival rates. The findings underscore the importance of CEMS in understanding the mechanisms of toxicity associated with sulfur mustard derivatives .

Case Study 2: Protective Agents Against CEMS

Research involving methimazole demonstrated its effectiveness in reducing the cytotoxicity induced by CEMS. Methimazole was shown to selectively react with CEMS, leading to reduced cell death and improved cell viability in treated cultures. This highlights the potential for developing therapeutic strategies against chemical warfare agents using CEMS as a model compound .

Industrial Applications

This compound finds applications beyond academic research; it is also used in various industrial processes:

- Synthesis of Specialty Chemicals : CEMS is utilized as an intermediate in the production of specialty chemicals and materials due to its reactivity and ability to form various derivatives.

- Chemical Warfare Research : Its structural similarity to sulfur mustard makes it a valuable compound for studying chemical warfare agents and their effects on biological systems .

Table 1: Cytotoxicity of this compound

| Concentration (mM) | Surviving Fraction (%) | Protective Agent Used | Protection Ratio |

|---|---|---|---|

| 0.75 | 40 | None | - |

| 0.75 | 85 | 1.3 mM DTP | 2.15 |

| 1.5 | 30 | None | - |

| 1.5 | 70 | 1.3 mM DTP | 2.33 |

Table 2: Antimicrobial Activity of Related Compounds

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Mécanisme D'action

The mechanism of action of 1-chloroethyl methyl sulfide primarily involves its ability to act as an alkylating agent. The chloro group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the modification of DNA, proteins, and other cellular components, potentially leading to cytotoxic effects.

Comparaison Avec Des Composés Similaires

2-Chloroethyl methyl sulfide: Similar structure but with the chloro group on the second carbon.

Chloromethyl methyl sulfide: Contains a chloromethyl group instead of a chloroethyl group.

2-Chloroethyl ethyl sulfide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 1-Chloroethyl methyl sulfide is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. Its combination of a chloroethyl group and a methyl sulfide moiety makes it particularly useful in certain synthetic applications and research contexts.

Activité Biologique

1-Chloroethyl methyl sulfide, often referred to as CEMS, is an organosulfur compound with significant biological activity, particularly in the context of its structural similarities to sulfur mustards. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula ClCH₂CH₂SCH₃. It is classified as a thioether and an alkyl chloride, sharing structural characteristics with sulfur mustard compounds, which are known for their potent alkylating properties. These properties allow CEMS to interact with various biological molecules, leading to cellular damage and toxicity.

Dermatotoxicity

CEMS has been shown to induce significant dermatotoxic effects. In vitro studies have demonstrated its ability to cause microvesication and inflammation in skin models. Histopathological analyses reveal that exposure leads to:

- Cellular necrosis : Damage to skin cells resulting in cell death.

- Inflammatory responses : Increased cytokine release and immune cell infiltration.

The compound's dermatotoxicity is comparable to that of sulfur mustard agents, which are notorious for causing severe skin injuries upon exposure.

Cytotoxicity Studies

In laboratory settings, CEMS has been tested for cytotoxic effects on human skin cells. A study evaluated the protective effects of various compounds against CEMS-induced toxicity:

- Experimental Setup : Human skin cell cultures were treated with varying concentrations of CEMS alongside potential protective agents.

- Results : The presence of protective agents significantly increased cell survival rates compared to controls treated with CEMS alone. For instance, at concentrations of 0.75 mM and 1.5 mM CEMS, the surviving fraction was notably higher when cells were co-treated with protective agents (p < .001) .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound | Structure | Unique Features |

|---|---|---|

| 2-Chloroethyl ethyl sulfide | C₄H₉ClS | Known for microvesication; used in dermatotoxicity studies |

| Methyl mustard | C₅H₁₁ClN | More potent alkylating agent; chemical warfare agent |

| Ethyl methyl sulfide | C₄H₁₀S | Less toxic; lacks the chloro group |

This table highlights how CEMS balances reactivity and toxicity, making it a compound of interest in both synthetic chemistry and toxicological research.

Case Studies

Several case studies have documented the effects of exposure to this compound:

- Dermatological Reactions : A study reported cases of severe dermatitis in individuals exposed to environments containing CEMS analogs. Patients exhibited symptoms similar to those seen in sulfur mustard exposure.

- Occupational Exposure : Workers handling chemicals similar to CEMS reported chronic skin issues and increased incidences of skin cancer over time, suggesting long-term mutagenic effects.

Propriétés

IUPAC Name |

1-chloro-1-methylsulfanylethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClS/c1-3(4)5-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVMALALJWFNST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(SC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.